5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole

CAS No.: 2364584-64-3

Cat. No.: VC11652649

Molecular Formula: C10H4Cl2F3NO

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2364584-64-3 |

|---|---|

| Molecular Formula | C10H4Cl2F3NO |

| Molecular Weight | 282.04 g/mol |

| IUPAC Name | 5-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1,3-oxazole |

| Standard InChI | InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)8(9(6)12)7-3-16-4-17-7/h1-4H |

| Standard InChI Key | XQQZDCFEIBWQKZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

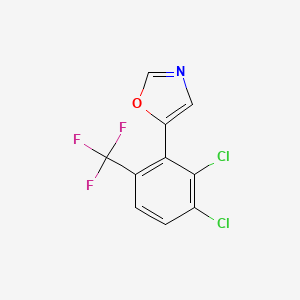

The compound’s structure (Fig. 1) combines a dichlorotrifluoromethylphenyl group with an oxazole heterocycle. Key features include:

-

Phenyl Ring Substitutions: Chlorine atoms at positions 2 and 6 enhance electrophilicity, while the electron-withdrawing trifluoromethyl group at position 3 stabilizes the aromatic system.

-

Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to π-π stacking interactions in biological targets .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄Cl₂F₃NO |

| Molecular Weight (g/mol) | 282.04 |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C2=CN=CO2)Cl |

| InChI Key | MTDPMEVKZYZTOI-UHFFFAOYSA-N |

Source: VulcanChem (2023).

Synthetic Methodologies

Existing Routes

Although no explicit synthesis for 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole is documented, analogous oxazoles are typically synthesized via:

-

Condensation Reactions: Between α-halo ketones and amides under basic conditions .

-

Cyclodehydration: Of β-ketoamides using reagents like phosphorus oxychloride .

A related patent (CN103396366B) describes the synthesis of a pyrazole derivative using 2,6-dichloro-4-trifluoromethylaniline, suggesting potential adaptivity for oxazole formation . Key steps include diazotization and cyclization in acidic media, though yields remain suboptimal (≤75%) .

Optimization Challenges

-

Regioselectivity: Ensuring proper orientation of substituents during cyclization.

-

Harsh Conditions: Current methods require concentrated acids (e.g., H₂SO₄) and low temperatures, increasing environmental and operational costs .

Applications in Drug Discovery

Table 2: Biological Activities of Selected Oxazole Derivatives

| Compound | Activity (IC₅₀/EC₅₀, μM) | Target Cell Line |

|---|---|---|

| 2,5-Bis(3’-indolyl)oxazole | 1.13–5.69 | MCF-7, A-427, RT-112 |

| 3-(Thiophen-2-yl)oxazole | 0.31–16.16 | LCLC-103H, DAN-G, KYSE-70 |

Agrochemistry Applications

Chlorinated oxazoles are precursors to herbicides and fungicides, leveraging their electrophilic character to disrupt microbial enzyme activity.

Future Research Directions

-

Synthetic Innovation: Developing catalytic, one-pot methods to improve yields and reduce waste .

-

Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) given the oxazole’s ATP-mimetic potential .

-

Structure-Activity Relationships (SAR): Modifying the chlorine/trifluoromethyl ratio to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume